molecular formula C19H31N3 B5660770 1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane

1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane

Cat. No.: B5660770
M. Wt: 301.5 g/mol
InChI Key: ZMCHFDPGPGXQDX-UHFFFAOYSA-N
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Description

1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane is a complex organic compound with a unique structure that includes a piperidine ring and a diazepane ring

Preparation Methods

The synthesis of 1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with 1-(2-phenylethyl)piperidine under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the correct formation of the product .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. These methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-20-11-5-12-22(17-16-20)19-9-14-21(15-10-19)13-8-18-6-3-2-4-7-18/h2-4,6-7,19H,5,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCHFDPGPGXQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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